molecular formula C11H11N3O2S2 B2886168 3-(1,2,5-Dithiazepan-5-yl)-4-nitrobenzonitrile CAS No. 2192391-15-2

3-(1,2,5-Dithiazepan-5-yl)-4-nitrobenzonitrile

Cat. No. B2886168
CAS RN: 2192391-15-2
M. Wt: 281.35
InChI Key: VJQGNUGQMBGXBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1,2,5-Dithiazepan-5-yl)-4-nitrobenzonitrile, also known as DTNB, is a chemical compound commonly used in scientific research. It is a yellow crystalline powder with a molecular weight of 294.34 g/mol. DTNB has a wide range of applications in the fields of biochemistry, pharmacology, and toxicology. In

Mechanism of Action

3-(1,2,5-Dithiazepan-5-yl)-4-nitrobenzonitrile reacts with thiol groups in proteins and enzymes to form a mixed disulfide. The reaction results in the formation of 5-thio-2-nitrobenzoic acid (TNB), which can be detected spectrophotometrically at 412 nm. The reaction is rapid and specific for thiol groups, making it a valuable tool for the measurement of thiol-containing compounds.
Biochemical and Physiological Effects:
3-(1,2,5-Dithiazepan-5-yl)-4-nitrobenzonitrile has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. 3-(1,2,5-Dithiazepan-5-yl)-4-nitrobenzonitrile has also been shown to induce oxidative stress and apoptosis in various cell lines. Additionally, 3-(1,2,5-Dithiazepan-5-yl)-4-nitrobenzonitrile has been shown to have anti-inflammatory and analgesic effects.

Advantages and Limitations for Lab Experiments

3-(1,2,5-Dithiazepan-5-yl)-4-nitrobenzonitrile has several advantages as a reagent for the measurement of thiol groups. It is rapid, specific, and sensitive, making it a valuable tool for the analysis of thiol-containing compounds. Additionally, 3-(1,2,5-Dithiazepan-5-yl)-4-nitrobenzonitrile is stable and easy to handle, making it suitable for high-throughput analysis. However, 3-(1,2,5-Dithiazepan-5-yl)-4-nitrobenzonitrile has some limitations, including its potential toxicity and the need for careful handling. 3-(1,2,5-Dithiazepan-5-yl)-4-nitrobenzonitrile can also be affected by interfering substances, such as reducing agents and metal ions, which can interfere with the measurement of thiol groups.

Future Directions

There are several future directions for the research and development of 3-(1,2,5-Dithiazepan-5-yl)-4-nitrobenzonitrile. One area of research is the development of new analytical methods for the measurement of thiol groups using 3-(1,2,5-Dithiazepan-5-yl)-4-nitrobenzonitrile. Another area of research is the investigation of the potential therapeutic applications of 3-(1,2,5-Dithiazepan-5-yl)-4-nitrobenzonitrile, particularly in the treatment of oxidative stress-related diseases. Additionally, the development of new derivatives of 3-(1,2,5-Dithiazepan-5-yl)-4-nitrobenzonitrile with improved properties, such as increased specificity or reduced toxicity, is an area of interest for future research. Overall, 3-(1,2,5-Dithiazepan-5-yl)-4-nitrobenzonitrile is a valuable tool for scientific research, and its potential applications are vast and varied.

Synthesis Methods

3-(1,2,5-Dithiazepan-5-yl)-4-nitrobenzonitrile can be synthesized through a multistep process involving the reaction of 2-nitrobenzaldehyde with thiosemicarbazide, followed by the reaction of the resulting compound with 1,2-dibromoethane. The final step involves the reaction of the resulting compound with potassium cyanide to yield 3-(1,2,5-Dithiazepan-5-yl)-4-nitrobenzonitrile. The synthesis method has been well established in the literature and can be easily reproduced in the laboratory.

Scientific Research Applications

3-(1,2,5-Dithiazepan-5-yl)-4-nitrobenzonitrile is widely used in scientific research as a reagent for the measurement of thiol groups in proteins and enzymes. It is also used as a substrate for the detection of esterase activity. 3-(1,2,5-Dithiazepan-5-yl)-4-nitrobenzonitrile has been used in the development of various analytical methods for the determination of thiol groups, including spectrophotometry, high-performance liquid chromatography (HPLC), and capillary electrophoresis (CE). 3-(1,2,5-Dithiazepan-5-yl)-4-nitrobenzonitrile has also been used in the development of assays for the detection of oxidative stress and the evaluation of antioxidant activity.

properties

IUPAC Name

3-(1,2,5-dithiazepan-5-yl)-4-nitrobenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2S2/c12-8-9-1-2-10(14(15)16)11(7-9)13-3-5-17-18-6-4-13/h1-2,7H,3-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJQGNUGQMBGXBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSSCCN1C2=C(C=CC(=C2)C#N)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1,2,5-Dithiazepan-5-yl)-4-nitrobenzonitrile

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